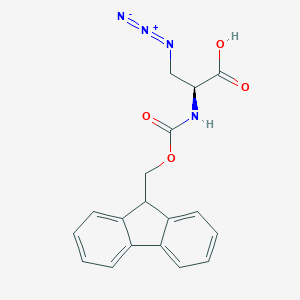

Fmoc-L-Dap(N3)-OH

Descripción general

Descripción

Fmoc-L-Dap(N3)-OH, also known as Fmoc-β-azido-Ala-OH, Fmoc-L-β-azidoalanine, or Fmoc-L-Aza-OH, is a versatile amino acid derivative commonly used in the organic synthesis of peptides and other organic compounds . Its applications include the synthesis of peptides with specific sequences used to study various biological interactions such as protein-protein, enzyme-substrate, and receptor-ligand interactions . Moreover, this compound is also used in the production of peptide hormones, peptide antibiotics, and other peptides for scientific research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C18H16N4O4, and its molecular weight is 352.34 . It’s an amino acid derivative with a fluorenylmethyloxycarbonyl (Fmoc) group, which is often used in peptide synthesis.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that this compound is used in the organic synthesis of peptides and other organic compounds . It’s particularly useful in the synthesis of peptides with specific sequences, which are used to study various biological interactions .

Physical And Chemical Properties Analysis

This compound appears as a white powder . The optical rotation of the compound is -9.8° .

Relevant Papers

Several papers have been published that mention this compound. These include studies on the combinatorial tuning of peptidic drug candidates , the use of semisynthetic protein nanoreactors for single-molecule chemistry , and the use of Vitamin B12 as a carrier of peptide nucleic acid (PNA) into bacterial cells . These papers highlight the diverse applications of this compound in scientific research.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos en Fase Sólida (SPPS)

“Fmoc-L-Dap(N3)-OH” se utiliza comúnmente como un reactivo protegido en el extremo N-terminal en SPPS. El grupo azido presente en este compuesto permite modificaciones post-sintéticas posteriores mediante reacciones de química de clic mediada por cobre .

Reacciones de Química de Clic

El grupo azido de “this compound” es fundamental en la química de clic, que se utiliza ampliamente para crear diversas matrices moleculares como péptidos cíclicos o para agregar varias etiquetas a los péptidos .

Síntesis de Glicopéptidos Anticongelantes

Este compuesto se ha utilizado en la síntesis de glicopéptidos anticongelantes (AFGPs) unidos a α-N-acetilgalactosamina (α-GalNAc), que tienen posibles aplicaciones en criopreservación y trasplante de órganos .

Formación de Hidrogel

Los aminoácidos derivados de Fmoc, incluido “this compound”, pueden formar hidrogel autoportantes. Estos hidrogel tienen posibles aplicaciones biomédicas como sistemas de liberación de fármacos y herramientas de diagnóstico para imágenes .

Materiales Bioinspirados

La hidrofobicidad y aromaticidad inherentes del grupo Fmoc promueven las características de autoensamblaje de los aminoácidos y péptidos cortos, lo que los hace adecuados para el desarrollo de materiales bioinspirados .

Aplicaciones Biotecnológicas

Debido a su capacidad para formar materiales estructurados, los aminoácidos modificados con Fmoc se exploran para diversas aplicaciones biotecnológicas, incluida la ingeniería de tejidos y la medicina regenerativa .

Mecanismo De Acción

Target of Action

Fmoc-L-Dap(N3)-OH, also known as Fmoc-|A-azido-Ala-OH, is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an essential component in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a unique set of interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the self-assembly of peptides. The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides . This can lead to the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of substantial aromatic moieties in the side-chains of the biomolecules can enhance the self-assembly process . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fmoc-L-Dap(N3)-OH has several advantages for use in lab experiments. It is easy to use and can be used to synthesize peptides and other organic compounds with specific sequences. It is also relatively inexpensive and can be used to synthesize compounds with complex structures. However, this compound has some limitations. It is not always possible to synthesize compounds with the desired sequence, and it is not always possible to synthesize compounds with complex structures.

Direcciones Futuras

Fmoc-L-Dap(N3)-OH has a wide range of potential future directions. It can be used to synthesize peptides and other organic compounds with specific sequences for use in drug discovery and development. It can also be used to synthesize peptide-based therapeutic agents for the treatment of various diseases. Additionally, it can be used to synthesize peptide-based vaccines and other biopharmaceuticals. Finally, it can be used to synthesize peptide-based imaging agents for use in medical diagnostics.

Análisis Bioquímico

Biochemical Properties

Fmoc-L-Dap(N3)-OH plays a significant role in biochemical reactions due to its inherent hydrophobicity and aromaticity, which promote the association of building blocks

Cellular Effects

It is hypothesized that the compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that the compound exerts its effects at the molecular level through its ability to self-assemble, potentially influencing enzyme activity, biomolecular interactions, and gene expression

Propiedades

IUPAC Name |

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITYCUDVCWLHPG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477785 | |

| Record name | AG-G-63082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

684270-46-0 | |

| Record name | AG-G-63082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

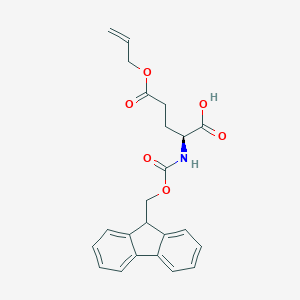

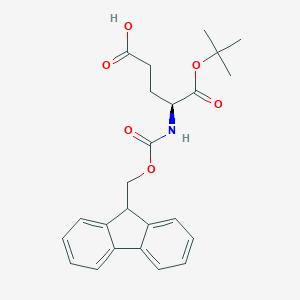

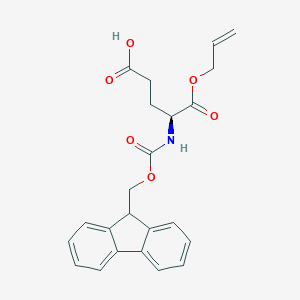

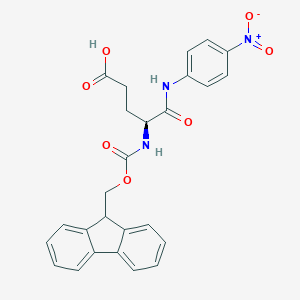

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

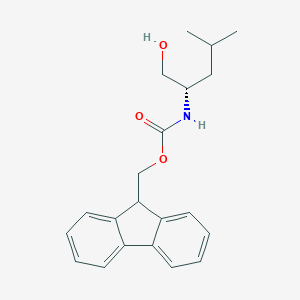

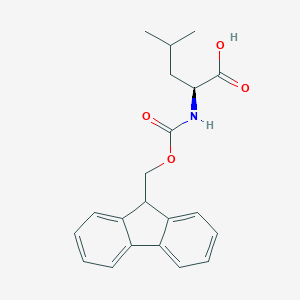

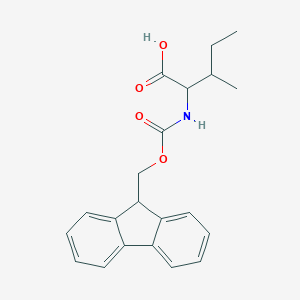

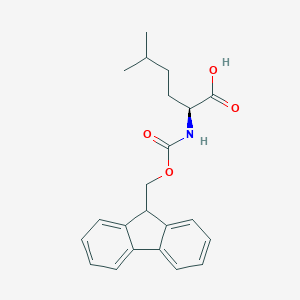

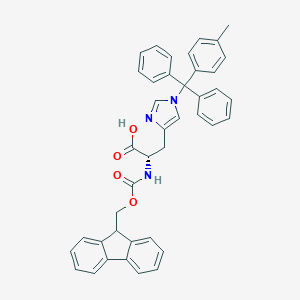

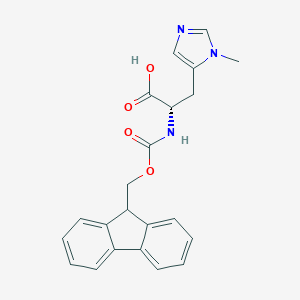

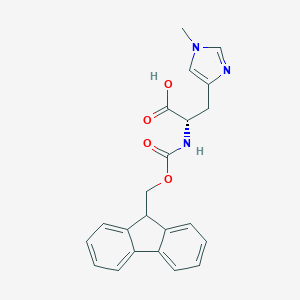

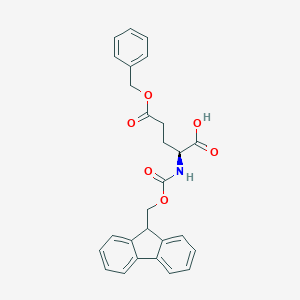

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.